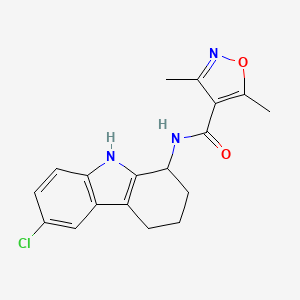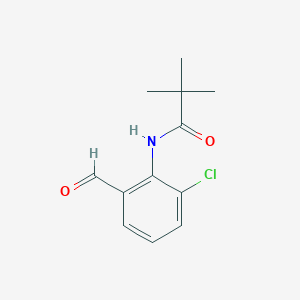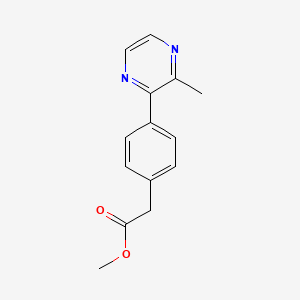
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methyl group attached to a pyrazine ring and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate typically involves the following steps:
Formation of 3-methylpyrazine-2-carboxylic acid: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Conversion to the corresponding phenyl acetic acid derivative: : This involves a Friedel-Crafts acylation reaction where the phenyl group is introduced.
Esterification: : The phenyl acetic acid derivative is then esterified using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols.
Substitution: : Various substituted pyrazines or phenyl derivatives.
科学的研究の応用
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
作用機序
The mechanism by which Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: can be compared with other similar compounds such as:
Methyl 2-(4-(2-methylpyrazin-3-yl)phenyl)acetate
Methyl 2-(4-(2,3-dimethylpyrazin-5-yl)phenyl)acetate
Methyl 2-(4-(3-methylpyridin-2-yl)phenyl)acetate
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
methyl 2-[4-(3-methylpyrazin-2-yl)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-10-14(16-8-7-15-10)12-5-3-11(4-6-12)9-13(17)18-2/h3-8H,9H2,1-2H3 |
InChIキー |
CETMRIRZMMVFFP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



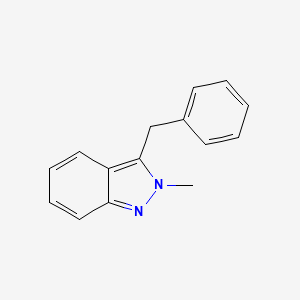
![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B15356044.png)
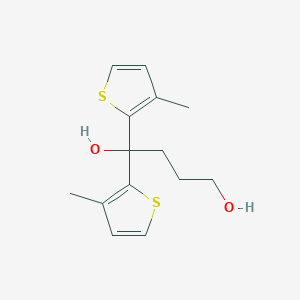
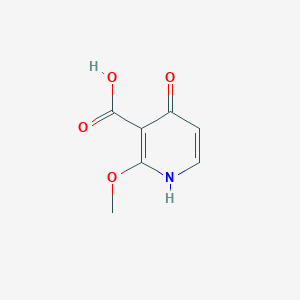
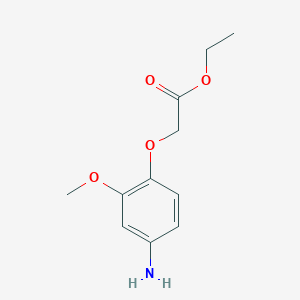
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
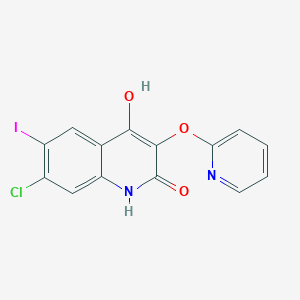
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
